molecular formula C14H14ClNO B2488296 1-(4'-Aminobiphenyl-3-yl)ethanone hydrochloride CAS No. 1197226-03-1

1-(4'-Aminobiphenyl-3-yl)ethanone hydrochloride

Cat. No.: B2488296
CAS No.: 1197226-03-1
M. Wt: 247.72
InChI Key: DNACVBKAVBTRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride is a chemical compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride typically involves the reaction of 4’-aminobiphenyl with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride can be compared with other similar compounds, such as:

    4’-Aminobiphenyl: A precursor in the synthesis of 1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride.

    Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.

    Ethanone derivatives: Compounds with similar ethanone structures but different substituents.

The uniqueness of 1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(4-aminophenyl)phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.ClH/c1-10(16)12-3-2-4-13(9-12)11-5-7-14(15)8-6-11;/h2-9H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNACVBKAVBTRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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